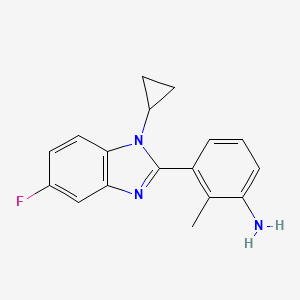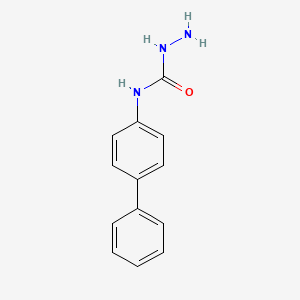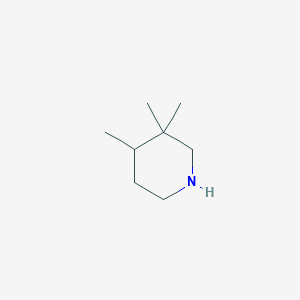
3,3,4-Trimethylpiperidine
Descripción general
Descripción
3,3,4-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It is used in scientific research and exhibits unique properties that enable its application in various fields such as organic synthesis, catalysis, and pharmaceutical development.
Synthesis Analysis
Piperidine derivatives, including 3,3,4-Trimethylpiperidine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The 3,3,4-Trimethylpiperidine molecule contains a total of 26 bond(s). There are 9 non-H bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
A triarylphosphine–trimethylpiperidine reagent has been reported for the one-step derivatization and enrichment of protein post-translational modifications and identification by mass spectrometry .Physical And Chemical Properties Analysis
3,3,4-Trimethylpiperidine has a molecular weight of 127.23 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Synthesis of N-Methyl Imines
- Application Summary : 4,4′-Trimethylenedipiperidine, a compound similar to 3,3,4-Trimethylpiperidine, has been used as a catalyst for the synthesis of N-methyl imines . N-methyl imines are versatile scaffolds in organic chemistry .
- Methods of Application : The synthesis was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a catalyst . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs, and any changes were detected in its chemical structure by 1 H NMR monitoring .
2. Derivatization and Enrichment of Protein Post-Translational Modifications
- Application Summary : A triarylphosphine–trimethylpiperidine reagent has been used for the one-step derivatization and enrichment of protein post-translational modifications (PTMs) for sensitive identification by mass spectrometry (MS) .
- Methods of Application : The reagent is capable of both chemical derivatization and selective enrichment of azide-labeled PTM peptides .
- Results : Facile sample recovery, enhanced ionization and fragmentation in MS of the enriched PTM peptides are achieved, which leads to the identification of 3293 O-GlcNAc peptides and the location of 1706 sites in HeLa cells .
3. Solvent in Organic Reactions
- Application Summary : 4,4′-Trimethylenedipiperidine, a compound similar to 3,3,4-Trimethylpiperidine, has been used as a solvent in organic reactions . It is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Methods of Application : The compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .
- Results : The current protocol avoids waste generation in the workup process, which is a drawback in most previous reported procedures .
4. Homogeneous Catalysis
- Application Summary : 4,4′-Trimethylenedipiperidine, a compound similar to 3,3,4-Trimethylpiperidine, has been used as a catalyst in the synthesis of Schiff bases . Schiff bases are versatile scaffolds in organic chemistry .
- Methods of Application : The synthesis was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a catalyst . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs, and any changes were detected in its chemical structure by 1 H NMR monitoring .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,4-trimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-5-9-6-8(7,2)3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWPIAGYKZENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4-Trimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

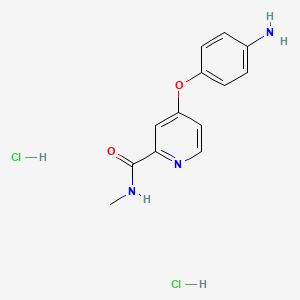
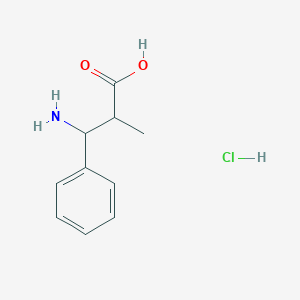
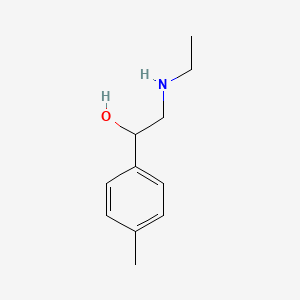
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
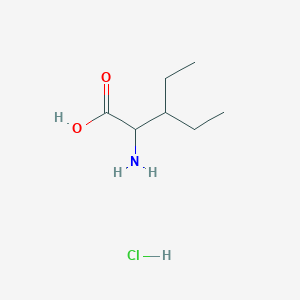

amine](/img/structure/B1525994.png)
